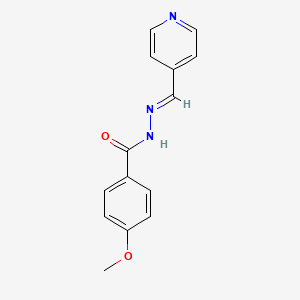![molecular formula C20H28N4O2 B5601175 4-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5601175.png)
4-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of related compounds often involves multi-step processes starting from simple precursors to achieve the desired molecular architecture. For example, an efficient eight-step synthesis route has been developed starting from oxoacetic acid monohydrate, highlighting the complexity and precision required in synthesizing complex molecules like “4-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline” (Vaid et al., 2013).
Molecular Structure Analysis The molecular structure of compounds similar to “this compound” often features complex arrangements with specific bonding and geometries. For instance, the molecular structures of synthesized compounds can be stabilized by secondary intermolecular interactions, as seen in related molecules (Akkurt et al., 2013).
Chemical Reactions and Properties Chemical reactions involving similar compounds can be intricate, involving specific reactants and conditions to achieve the desired products. The reactivity and chemical behavior of these compounds under various conditions are of great interest for their application in synthetic chemistry (Bekhazi et al., 1984).
Physical Properties Analysis The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Studies often involve X-ray diffraction and other analytical techniques to elucidate these properties (Dhanalakshmi et al., 2018).
Chemical Properties Analysis The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential aspects of the compound's chemistry. These properties are investigated through experimental and theoretical studies to understand the molecule's behavior and potential applications (Aayisha et al., 2019).
Wissenschaftliche Forschungsanwendungen
Mixed Ligand Complexes
Research conducted by Mundwiler et al. (2004) explores mixed ligand fac-tricarbonyl complexes, which incorporate imidazole and benzyl isocyanide among others, to label bioactive molecules. This innovative approach enables the synthesis of complexes with potential applications in radiopharmacy and imaging, highlighting the versatility of imidazole derivatives in the development of diagnostic tools (Mundwiler et al., 2004).
Stereoselective Reactions
The work of Ferraz et al. (2007) provides an understanding of the stereoselective reactions involving imidazole derivatives. This research underlines the critical role of intramolecular hydrogen bonds in the formation of imidazolidin-4-ones, offering insights into the design of stereoselective synthetic pathways for developing new pharmaceutical compounds (Ferraz et al., 2007).
Methanol Production
A study by Donnelly and Dagley (1980) on Pseudomonas putida outlines the microbial conversion of methoxybenzoic acids to methanol. This research showcases the potential of using microbial pathways for the biosynthesis of industrially relevant chemicals, providing a sustainable alternative to traditional chemical synthesis (Donnelly & Dagley, 1980).
Functionalized 4H-Chromenes Synthesis
Li, Zhang, and Gu (2012) developed a method for synthesizing densely functionalized 4H-chromenes, emphasizing the role of L-proline as a catalyst. This method offers a green chemistry approach to creating compounds with potential applications in pharmaceuticals and materials science (Li, Zhang, & Gu, 2012).
Antiprotozoal Agents
Research by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines demonstrates their potent antiprotozoal activity. These compounds exhibit high DNA affinities and show promise in treating diseases caused by protozoan parasites, highlighting the therapeutic potential of imidazole-based compounds (Ismail et al., 2004).
Eigenschaften
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-22(2)18-6-4-17(5-7-18)20(25)24-11-8-16(9-12-24)19-21-10-13-23(19)14-15-26-3/h4-7,10,13,16H,8-9,11-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWMAQAOVFEQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC=CN3CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5601094.png)
![2-(3-methoxybenzyl)-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5601095.png)
![5-[(8-fluoro-2-quinolinyl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5601100.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5601104.png)
![1-{[2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5601111.png)
![N-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-isopropylpyrimidin-4-amine](/img/structure/B5601115.png)
![N'-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5601124.png)
![1-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5601127.png)
![9-ethyl-4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5601135.png)
![4-(benzylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5601151.png)


![N'-[(4-methylphenyl)sulfonyl]-2-phenylacetohydrazide](/img/structure/B5601185.png)
![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5601195.png)